N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-2-21(16-6-4-3-5-7-16)25(23,24)17-12-14-8-9-18(22)20-11-10-15(13-17)19(14)20/h12-13,16H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUGQEPCDYVCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrroloquinoline framework. Its molecular formula is , with a molecular weight of approximately 342.43 g/mol. The sulfonamide group is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase and other enzymes involved in folate synthesis. This inhibition disrupts bacterial growth and replication.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to N-cyclohexyl-N-ethyl derivatives exhibit significant antimicrobial properties against various strains of bacteria and fungi.
Antimicrobial Efficacy
A study conducted on related quinoline derivatives demonstrated that certain structural modifications can enhance antibacterial potency against Mycobacterium tuberculosis and other mycobacterial species. For example, N-cyclohexylquinoline derivatives showed higher efficacy than standard treatments such as isoniazid and pyrazinamide .
| Compound Type | Activity Against M. tuberculosis | Reference |
|---|---|---|
| N-cyclohexylquinoline derivatives | Higher than isoniazid | |
| N-(2-phenylethyl)quinoline | Enhanced activity |
Cytotoxicity Studies
In vitro cytotoxicity assays have indicated that the compound exhibits low toxicity towards human liver cell lines (HepG2), suggesting a favorable therapeutic index for further development .
Case Studies
- Study on Antimicrobial Activity : A series of substituted quinoline compounds were synthesized and tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating a spectrum of biological activity relevant to plant pathogens .
- Comparative Efficacy Analysis : Research comparing the efficacy of various sulfonamide derivatives revealed that modifications to the cyclohexyl group could enhance antibacterial properties while maintaining low toxicity levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, highlighting variations in substituents, molecular properties, and functional attributes:
Structural and Functional Insights
Substituent Effects
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to analogs with aromatic (e.g., 2,6-dimethylphenyl ) or smaller alkyl (e.g., propyl ) substituents. This could improve membrane permeability but reduce aqueous solubility.
- Thiophene and pyridine substituents (–8 ) add polarizable π-systems for charge-transfer interactions.
- Steric Considerations : The ethyl group in the target compound balances steric bulk, avoiding the metabolic liabilities of longer chains (e.g., propyl ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
